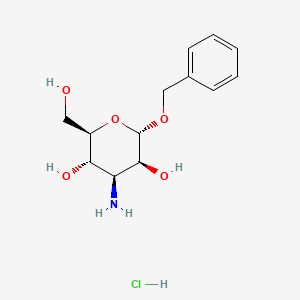

Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride: is a chemical compound with the molecular formula C13H19NO5.ClH and a molecular weight of 305.75 g/mol . It is a derivative of mannose, a sugar molecule, and is characterized by the presence of an amino group at the third carbon position and a benzyl group attached to the oxygen atom at the first carbon position. This compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride typically involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of mannose are protected using suitable protecting groups to prevent unwanted reactions.

Introduction of Amino Group: The protected mannose derivative is then subjected to a reaction with an amine source to introduce the amino group at the third carbon position.

Benzylation: The hydroxyl group at the first carbon position is benzylated using benzyl chloride in the presence of a base.

Deprotection: The protecting groups are removed to yield the final product, Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside.

Formation of Hydrochloride Salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions to convert the amino group to a primary amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.

Major Products:

Oxidation: Nitro derivatives or other oxidized forms.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride is synthesized through specific glycosylation reactions that yield high stereoselectivity. The use of protecting groups, such as benzylidene imines, has been shown to influence the stereochemical outcomes during synthesis significantly. For instance, studies indicate that the choice of nitrogen protecting groups plays a crucial role in determining the selectivity of glycosylation reactions, which is essential for producing compounds with desired biological activities .

Table 1: Summary of Synthetic Pathways for this compound

| Step | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| 1 | Glycosylation | Varies | Stereoselectivity influenced by protecting groups |

| 2 | Benzylation | High | Optimal conditions improve yields |

| 3 | Purification and Isolation | >90 | Final product characterization via crystallography |

Immunostimulant Properties

This compound has been identified as a precursor for the synthesis of swainsonine analogs, which exhibit immunostimulatory effects. These compounds have potential applications in enhancing immune responses against various pathogens, making them valuable in vaccine development and therapeutic interventions .

Antibiotic Development

Research indicates that this compound can be utilized to introduce the β-mycosamine unit into macrolide antibiotics like amphotericin B and nystatin. This incorporation is crucial for improving the efficacy of these antibiotics against resistant strains of bacteria . However, challenges remain regarding the efficiency of radical fragmentation methods employed in this context.

Table 2: Potential Antibiotic Applications

| Antibiotic | Modification Type | Outcome |

|---|---|---|

| Amphotericin B | Introduction of β-mycosamine | Enhanced efficacy |

| Nystatin | Structural modification | Improved resistance profile |

Case Studies and Research Findings

Recent studies have highlighted the compound's role in various experimental settings:

- Vibrio cholerae Vaccine Development : The compound was used to synthesize chiral N-side chains for O-specific polysaccharides, demonstrating its utility in vaccine formulation against cholera .

- Synthetic Pathway Optimization : Research focused on optimizing reaction conditions for synthesizing derivatives of this compound to enhance yield and selectivity during antibiotic development .

Mecanismo De Acción

Molecular Targets and Pathways: Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride exerts its effects by interacting with specific molecular targets such as enzymes and receptors involved in carbohydrate metabolism and cell signaling. The compound can modulate the activity of glycosyltransferases and glycosidases, thereby influencing glycosylation patterns and cellular functions .

Comparación Con Compuestos Similares

- Benzyl 3-amino-3-deoxy-beta-D-mannopyranoside hydrochloride

- Benzyl 3-amino-3-deoxy-alpha-D-glucopyranoside hydrochloride

- Benzyl 3-amino-3-deoxy-alpha-D-galactopyranoside hydrochloride

Uniqueness: Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a benzyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for specific research applications .

Actividad Biológica

Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride (CAS Number: 172838-30-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and glycoscience. This article delves into its synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is C13H19NO5⋅HCl, with a molecular weight of 305.75 g/mol. The compound features a benzyl group attached to a modified mannopyranoside structure, which contributes to its unique biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₀₅·HCl |

| Molecular Weight | 305.75 g/mol |

| CAS Number | 172838-30-1 |

| Storage Temperature | -20°C |

Synthesis

The synthesis of this compound has been achieved through various stereocontrolled methods involving thioglycoside donors. A notable study reported the successful synthesis using protecting groups that enhance selectivity in glycosylation reactions, leading to high yields of the desired products . The methodology emphasizes the importance of substituents at the mannose 3-position in determining the stereochemical outcome of reactions.

Immunostimulatory Effects

This compound has been explored for its immunostimulatory properties. It is noted for being used in the preparation of swainsonine analogs, which have shown potential as immunostimulants . This suggests that the compound may enhance immune responses, making it a candidate for further research in immunotherapy.

Case Studies and Research Findings

- Glycosylation Studies : A study highlighted the effectiveness of benzylidene imine groups in enhancing selectivity during glycosylation processes, which is critical for synthesizing compounds with specific biological activities .

- Immunomodulatory Applications : In vitro studies have suggested that compounds similar to Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside can modulate immune responses in various cell types, indicating potential therapeutic applications in autoimmune diseases and cancer treatment .

Future Directions

The biological activity of this compound presents numerous avenues for future research:

- Expanded Immunological Studies : Further exploration into its mechanisms as an immunostimulant could reveal novel therapeutic applications.

- Antimicrobial Research : Investigating its potential as an antimicrobial agent could lead to new treatments for resistant infections.

- Synthesis Optimization : Continued refinement of synthetic methods may yield more efficient pathways to produce this compound and its analogs.

Propiedades

IUPAC Name |

(2R,3S,4S,5S,6S)-4-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,5-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5.ClH/c14-10-11(16)9(6-15)19-13(12(10)17)18-7-8-4-2-1-3-5-8;/h1-5,9-13,15-17H,6-7,14H2;1H/t9-,10+,11-,12+,13+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOGLYAFSWPUKK-LKEZZVCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.